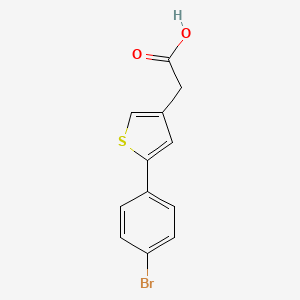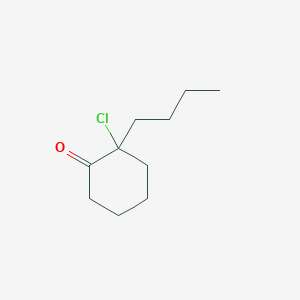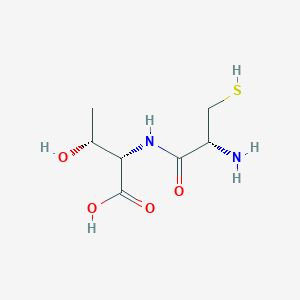
L-Cysteinyl-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteinyl-L-threonine is a dipeptide composed of the amino acids cysteine and threonine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like this compound are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-threonine typically involves the coupling of L-cysteine and L-threonine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond between the amino acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including automated peptide synthesizers that can handle the repetitive cycles of deprotection and coupling required for peptide bond formation. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized dipeptide .
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteinyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various nucleophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
Oxidation: Formation of cystine from cysteine.
Reduction: Regeneration of cysteine from cystine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
L-Cysteinyl-L-threonine has several scientific research applications:
Chemistry: Used as a model compound in studies of peptide bond formation and stability.
Biology: Investigated for its role in protein digestion and metabolism.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties due to the presence of cysteine.
Industry: Utilized in the production of peptide-based drugs and as a component in nutritional supplements
Wirkmechanismus
The mechanism of action of L-Cysteinyl-L-threonine involves its participation in various biochemical pathways. The thiol group in cysteine can act as a nucleophile in enzymatic reactions, while the hydroxyl group in threonine can participate in hydrogen bonding and other interactions. These functional groups enable this compound to interact with molecular targets and pathways involved in redox homeostasis, protein synthesis, and cell signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutathione (γ-L-glutamyl-L-cysteinyl-glycine): A tripeptide with antioxidant properties.
Cysteinyl-glycine: A dipeptide involved in glutathione metabolism.
Threonyl-glycine: Another dipeptide with similar structural features
Uniqueness
L-Cysteinyl-L-threonine is unique due to its specific combination of cysteine and threonine, which imparts distinct chemical and biological properties. The presence of both a thiol group and a hydroxyl group allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
205985-65-5 |
|---|---|
Molekularformel |
C7H14N2O4S |
Molekulargewicht |
222.26 g/mol |
IUPAC-Name |
(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C7H14N2O4S/c1-3(10)5(7(12)13)9-6(11)4(8)2-14/h3-5,10,14H,2,8H2,1H3,(H,9,11)(H,12,13)/t3-,4+,5+/m1/s1 |
InChI-Schlüssel |
WYVKPHCYMTWUCW-WISUUJSJSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CS)N)O |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)C(CS)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


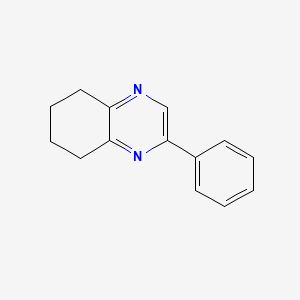
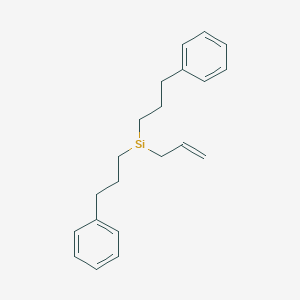

![2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B14259220.png)
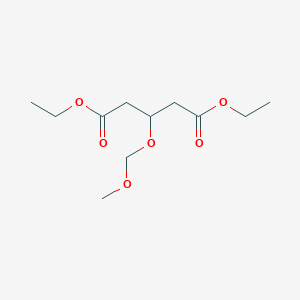
![1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-4,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B14259248.png)
![Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]-](/img/structure/B14259250.png)
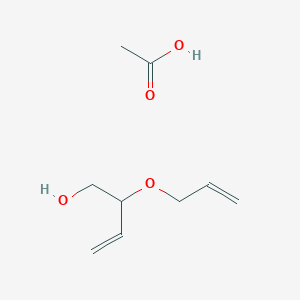
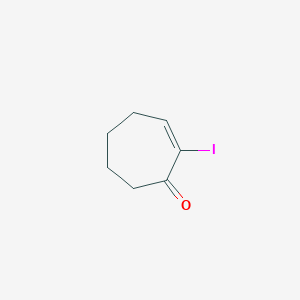

![3-[4-(Propan-2-yl)anilino]phenol](/img/structure/B14259283.png)
